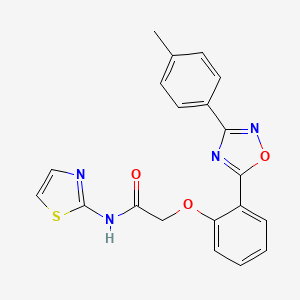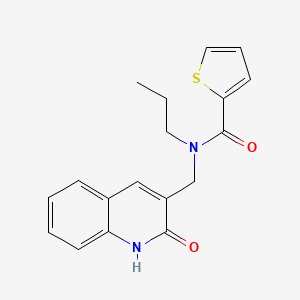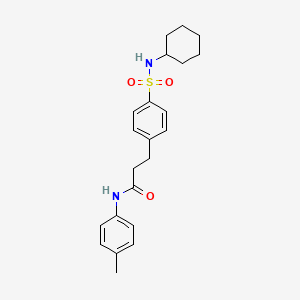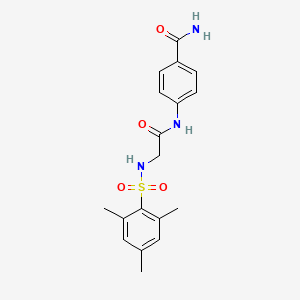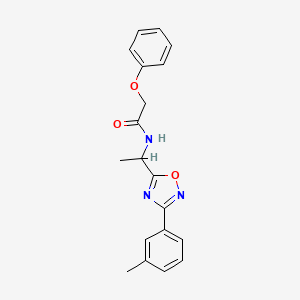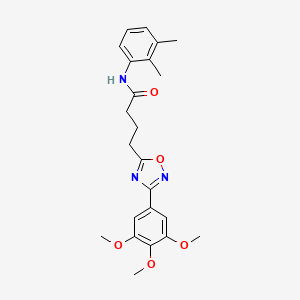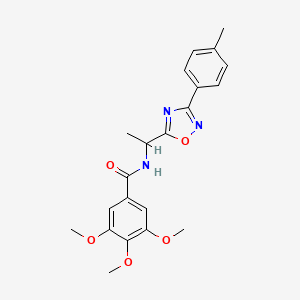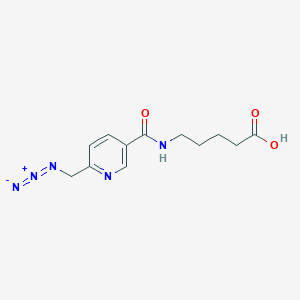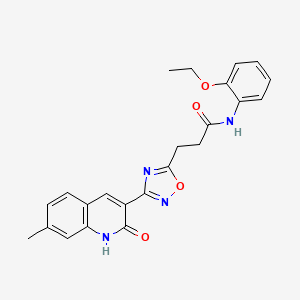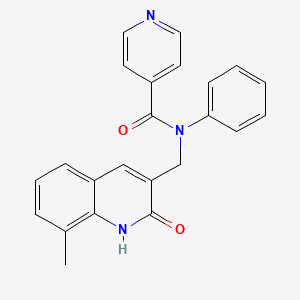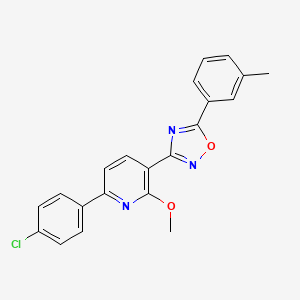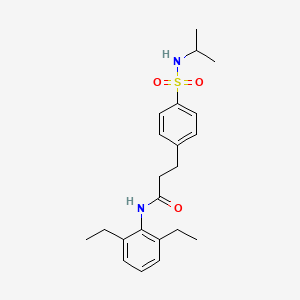
N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as DIAS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide exerts its inhibitory effects on CA IX by binding to the active site of the enzyme and blocking its activity. This inhibition of CA IX activity has been shown to reduce the acidity of the tumor microenvironment, which in turn reduces the growth and proliferation of cancer cells. Additionally, N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory effects on CA IX and COX-2, N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been shown to exhibit antioxidant and neuroprotective effects. It has also been shown to exhibit anticonvulsant and analgesic effects, making it a promising candidate for the development of drugs for the treatment of epilepsy and chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments is its high potency and selectivity for CA IX. This makes it an ideal candidate for the development of anticancer drugs that target CA IX. However, one of the limitations of using N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for further research on N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. One area of research is the development of N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide-based anticancer drugs that target CA IX. Another area of research is the development of N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide-based drugs for the treatment of epilepsy and chronic pain. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide and to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide can be synthesized using a multi-step process involving the reaction of 2,6-diethylphenylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate product. The intermediate product is then reacted with isopropylamine to form the final product, N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. This synthesis method has been optimized to produce high yields of N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide with high purity.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. This inhibition of CA IX activity has been shown to reduce the growth and proliferation of cancer cells, making N-(2,6-diethylphenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-18-8-7-9-19(6-2)22(18)23-21(25)15-12-17-10-13-20(14-11-17)28(26,27)24-16(3)4/h7-11,13-14,16,24H,5-6,12,15H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVORLXWFVLKOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

